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Allylpalladium chloride

Cat. No.: B8488532
M. Wt: 182.94 g/mol
InChI Key: PYWFAPLYHPJXPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Allylpalladium chloride dimer (APC), with the formula [(η³-C₃H₅)PdCl]₂, is a pale yellow, crystalline, and air-stable solid that serves as a fundamental organopalladium complex and a highly valuable catalyst in modern organic synthesis . Its structure is centrosymmetric and dimeric, featuring palladium centers coordinated to allyl ligands in an η³-fashion . This compound is a pivotal precursor and catalyst for a wide array of transformations. It is extensively used in key cross-coupling reactions, including Suzuki, Heck, and Negishi couplings, which are essential methodologies for forming carbon-carbon bonds in the synthesis of complex molecules such as liquid crystals and optical functional materials . Furthermore, it catalyzes nucleophilic additions to dienes and the decomposition of diazo compounds to generate reactive carbenes . The mechanism of action in many of its applications, particularly in allylic alkylations, proceeds via the formation of π-allylpalladium complexes, where nucleophiles attack the allyl moiety with inversion of configuration . APC is also a versatile starting material for other palladium complexes. It readily reacts with Lewis bases (L) like phosphines or pyridine to form mononuclear adducts (η³-C₃H₅)PdCl(L), and with cyclopentadienyl anions to yield cyclopentadienyl(allyl)palladium(II) complexes . The compound can be synthesized by several routes. A common laboratory method involves treating an aqueous methanolic solution of sodium tetrachloropalladate with allyl chloride in the presence of carbon monoxide . An advanced preparation method significantly shortens the reaction time from 25 hours to just 3 hours by using 1,5-cyclooctadiene to accelerate the reaction between palladium chloride and allyl chloride, while also simplifying the work-up to a straightforward filtration . This compound dimer is soluble in common organic solvents including chloroform, acetone, and methanol, but is insoluble in water . For Research Use Only. This product is intended for laboratory research purposes and is not classified. It is not intended for diagnostic, therapeutic, or veterinary use, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClPd B8488532 Allylpalladium chloride

Properties

Molecular Formula

C3H5ClPd

Molecular Weight

182.94 g/mol

IUPAC Name

chloropalladium(1+);prop-1-ene

InChI

InChI=1S/C3H5.ClH.Pd/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

PYWFAPLYHPJXPW-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C=C.Cl[Pd+]

Origin of Product

United States

Synthesis and Structural Elucidation of Allylpalladium Chloride Complexes

Methodologies for Dimeric Allylpalladium(II) Chloride Synthesis

The most common form of allylpalladium chloride is its dimeric structure, [Pd(η³-C₃H₅)Cl]₂, a pale yellow, air-stable crystalline solid. wikipedia.orgguidechem.com Several synthetic routes have been developed to access this important compound.

Reactions from Palladium(II) Chloride and Allyl Chloride

A prevalent method for synthesizing the this compound dimer involves the direct reaction of palladium(II) chloride (PdCl₂) with allyl chloride. guidechem.comscribd.com To enhance the solubility of PdCl₂, it is often converted in situ to a more soluble tetrachloropalladate salt, such as Na₂PdCl₄ or K₂PdCl₄, by the addition of sodium chloride (NaCl) or potassium chloride (KCl). guidechem.comchemspider.comrsc.org The reaction is typically carried out in a solvent such as water, methanol (B129727), or a mixture thereof. chemspider.comrsc.org

One specific procedure involves bubbling carbon monoxide through a methanolic aqueous solution of sodium tetrachloropalladate and allyl chloride. wikipedia.orgchemspider.com This method results in the precipitation of the yellow dimeric product. chemspider.com Another variation involves stirring PdCl₂ and KCl in water, followed by the addition of excess allyl chloride and stirring for an extended period. guidechem.com The product is then extracted with an organic solvent like chloroform. guidechem.com

Table 1: Representative Synthesis of this compound Dimer from PdCl₂ and Allyl Chloride

ReactantsAdditives/SolventsReaction ConditionsProductYieldReference
PdCl₂, Allyl ChlorideNaCl, CO, H₂O, MeOHBubbling CO, 1 hr[(η³-C₃H₅)PdCl]₂84% chemspider.com
PdCl₂, Allyl ChlorideKCl, H₂OStirring, room temp, 24 hrs[(η³-C₃H₅)PdCl]₂Not specified guidechem.com

Influence of Additives and Reaction Conditions on Dimer Formation

The efficiency and rate of the dimer formation from PdCl₂ and allyl chloride can be significantly influenced by additives and reaction conditions. The initial formation of a soluble tetrachloropalladate species is crucial for the reaction to proceed effectively. chemspider.com An excess of the allyl halide is also noted to be beneficial for the reaction. chemspider.com

Recent studies have shown that the addition of 1,5-cyclooctadiene (B75094) can act as a catalyst, dramatically reducing the reaction time from 25 hours to just 3 hours. google.com This method also simplifies the work-up procedure to a simple filtration, avoiding complex extractions. google.com The reaction is typically performed at elevated temperatures (70-100 °C) in a solvent like toluene. google.com

The use of basic amide solvents, such as N,N-dimethylacetamide, has also been reported to produce high yields of the dimer. google.com

Preparation via Allylsilanes and Palladium(II) Sources

An alternative route to this compound dimers involves the reaction of allylsilanes with a palladium(II) source. thieme-connect.de This method is versatile and can be performed with lithium or sodium tetrachloropalladate in methanol or with soluble palladium sources like bis(benzonitrile)dichloropalladium(II) in solvents such as tetrahydrofuran (B95107) or dichloromethane (B109758). thieme-connect.de A key advantage of this method is that substituted allylsilanes react with a notable retention of the double-bond configuration in the resulting π-allyl complex. thieme-connect.de

Synthesis from Propene with Palladium(II) Trifluoroacetate (B77799) Followed by Ion Exchange

This compound dimer can also be synthesized from simple alkenes like propene. wikipedia.org The process involves the reaction of propene with palladium(II) trifluoroacetate to form an intermediate allylpalladium trifluoroacetate complex. wikipedia.orgresearchgate.net This intermediate is then subjected to an ion exchange reaction with a chloride source, such as a chloride salt, to yield the final this compound dimer. wikipedia.org

Formation and Reactivity of Monomeric η³-Allylpalladium Chloride Adducts

The chloride bridges in the dimeric structure, [(η³-C₃H₅)PdCl]₂, can be readily cleaved by Lewis bases to form monomeric adducts of the type (η³-C₃H₅)PdCl(L), where L is a Lewis base. wikipedia.org This bridge-splitting reaction is a fundamental aspect of the reactivity of the dimer. thieme-connect.de

A wide variety of Lewis bases, including phosphines and amines, can induce this cleavage. wikipedia.orgthieme-connect.de For instance, the reaction with pyridine (B92270) is well-characterized. wikipedia.org The formation of these monomeric adducts is often the first step in many catalytic cycles where the dimer is used as a precatalyst. The reaction with N-heterocyclic carbenes (NHCs) also leads to the formation of mononuclear complexes. researchgate.net Similarly, reaction with two equivalents of a phosphine (B1218219) ligand in a solvent like diethyl ether yields the corresponding monomeric complex. researchgate.net

Preparation of Cationic Allylpalladium Complexes from Neutral Precursors

Neutral this compound complexes serve as convenient starting materials for the synthesis of cationic allylpalladium complexes. These cationic species are key intermediates in numerous palladium-catalyzed reactions, including allylic alkylation. scispace.com

A common method involves the reaction of the this compound dimer with a ligand in the presence of a halide scavenger, such as a silver salt with a non-coordinating anion (e.g., AgOTf, AgBF₄) or an ammonium (B1175870) salt like NH₄PF₆. acs.orgmdpi.com The silver salt abstracts the chloride ligand, facilitating the coordination of the new ligand and the formation of a cationic complex with the non-coordinating counter-anion. acs.orgmdpi.com This technique has been successfully employed to synthesize a broad range of cationic allylpalladium complexes with various phosphine and N,N'-aromatic diimine ligands. acs.orgmdpi.com

For instance, stirring a mixture of [Pd(allyl)Cl]₂ with AgOTf, followed by the addition of a phosphine ligand, affords the cationic [Pd(allyl)(L)]OTf complexes in high yields. acs.org Similarly, reacting the dimer with N,N'-aromatic diimines in dichloromethane followed by the addition of an aqueous solution of NH₄PF₆ yields the corresponding [Pd(η³-C₃H₅)(L)]PF₆ complexes. mdpi.com

Solid-State Structural Analysis and Coordination Geometry of Dimeric Species

The compound this compound exists in the solid state as a dimer with the formula [(η³-C₃H₅)PdCl]₂. wikipedia.org This dimeric structure is a cornerstone of its chemistry and catalytic activity. X-ray crystallography has been the primary technique for elucidating its precise three-dimensional arrangement, revealing a highly symmetric and well-defined architecture.

The coordination geometry around each palladium(II) center is approximately square planar. wikipedia.org This plane is defined by the two bridging chloride ions, the center of the allyl group's carbon-carbon double bond, and the third carbon atom of the allyl ligand. The allyl groups themselves are positioned such that their planes are at an angle of approximately 111.5° to the square plane formed by the palladium and chlorine atoms. wikipedia.org

Detailed crystallographic studies have determined key bond lengths and angles, providing quantitative insight into the molecule's geometry. The palladium-carbon (Pd-C) distances for the allyl ligand are all essentially equal, and the palladium-palladium (Pd-Pd) separation is reported to be 3.24 Å. wikipedia.orgvulcanchem.com The crystal structure of the dimer is monoclinic, belonging to the P2₁/n space group. wikipedia.org

Detailed Research Findings

The seminal work on the structure of this compound dimer was conducted at low temperatures (–140°C) to minimize thermal motion and obtain precise atomic positions. This analysis confirmed the dimeric nature with bridging chlorides. The Pd-C bond distances were found to be in the range of 2.18–2.22 Å. vulcanchem.com The non-planarity of the tetramethylallyl ligand in a related derivative further highlights the stereochemical details at the terminal carbon atoms of the allyl moiety. rsc.org The stability of this dimeric structure is significant; the dissociation energy to break the dimer into two monomeric (η³-C₃H₅)PdCl units has been determined to be 28 kJ/mol. wikipedia.org

The table below summarizes the key structural parameters for the this compound dimer as determined by X-ray diffraction studies.

Interactive Table: Structural Parameters of this compound Dimer

ParameterValueReference
Crystal System Monoclinic wikipedia.org
Space Group P2₁/n wikipedia.org
Pd-Pd Distance 3.24 Å vulcanchem.com
Pd-C Bond Distances 2.18 - 2.22 Å vulcanchem.com
Allyl Plane to Pd₂Cl₂ Plane Angle ~111.5° wikipedia.org
Coordination Geometry Square Planar wikipedia.org

Catalytic Transformations Mediated by Allylpalladium Chloride Complexes

Carbon-Carbon Bond Forming Reactions

The application of allylpalladium chloride complexes is particularly prominent in the realm of carbon-carbon bond formation, where they have proven to be highly efficient in mediating a variety of cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. acs.org

This compound and its derivatives, often in the form of a dimer, [(allyl)PdCl]₂, serve as precatalysts that, in the presence of suitable ligands, initiate catalytic cycles for a range of cross-coupling methodologies. acs.orgresearchgate.net The choice of ligand, which can range from phosphines to N-heterocyclic carbenes (NHCs), is crucial in tuning the reactivity and selectivity of the catalytic system. nih.gov

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, frequently employs this compound-based precatalysts. nih.govyonedalabs.com These precatalysts, in combination with various phosphine (B1218219) or NHC ligands, demonstrate high efficiency in coupling organoboron compounds with organic halides and pseudohalides. nih.govacs.org The catalytic cycle is initiated by the reduction of the Pd(II) precatalyst to a Pd(0) species, which then undergoes oxidative addition with the organic halide. libretexts.org Subsequent transmetalation with the organoboron reagent and reductive elimination yields the cross-coupled product and regenerates the active Pd(0) catalyst. libretexts.orgorganic-chemistry.org

The performance of allyl-based precatalysts can be influenced by the nature of the allyl group and the ancillary ligand. For instance, in the coupling of 4-chlorotoluene (B122035) and phenylboronic acid, different allyl-based precatalysts ligated with the XPhos ligand showed varying levels of activity. nih.gov Similarly, when using the IPr ligand for the same reaction, rapid product formation was observed with several allyl-type precatalysts. nih.gov The versatility of these catalytic systems is further highlighted in their application to more complex substrates, such as heteroaryl chlorides. nih.gov For example, the coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) with benzo[b]furan-2-boronic acid has been successfully achieved using these systems. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by this compound Complexes
ElectrophileNucleophileLigandBaseSolventTemperatureYield (%)Reference
4-ChlorotoluenePhenylboronic acidXPhosKOtBuTHF/MeOHRTHigh nih.gov
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidXPhosK3PO4THF/MeOH60 °C>95 nih.gov
2-Chlorothiophene3-Furanboronic acidXPhosK3PO4THF/MeOH60 °C~80 nih.gov
Phenyl benzoate4-Methoxyphenylboronic acidIPrK3PO4Dioxane80 °CHigh nih.gov

The Heck reaction, which forms a substituted alkene through the reaction of an unsaturated halide with an alkene, is another key transformation catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org While various palladium sources are used, this compound complexes can serve as effective precatalysts. pitt.edu The reaction mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. byjus.com A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. byjus.comnih.gov

The efficiency and selectivity of the Heck reaction are highly dependent on the choice of catalyst, ligands, base, and solvent. organic-chemistry.orgpitt.edu For instance, N-heterocyclic carbene ligands have been shown to provide highly reactive catalytic systems for the Heck coupling of aryl halides with allylic alcohols. rsc.org

Heck Coupling Reactions Utilizing Palladium Catalysis
Aryl HalideAlkeneCatalyst SystemBaseSolventTemperatureYield (%)Reference
IodobenzeneStyrenePalladium ChloridePotassium acetateMethanol (B129727)120 °CNot specified wikipedia.org
Aryl IodideAllyl AcetatePalladium on Carbon/TBACTrialkylamineWaterNot specifiedGood researchgate.net
Bromobenzenen-Butyl acrylatePd(OAc)2/Phosphine-Imidazolium SaltCs2CO3Dioxane120 °C98 organic-chemistry.org
4-BromoacetophenoneStyrenePalladacycle phosphine mono-ylide complexK2CO3DMF130 °C95 organic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines. acs.orgwiley.com this compound complexes, particularly in combination with bulky, electron-rich phosphine ligands, have emerged as highly effective precatalysts for this transformation. acs.orgresearchgate.netsigmaaldrich.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgjk-sci.com

These catalyst systems are known for their broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partner. acs.orgacs.org For instance, phosphine-ligated π-allylpalladium chloride complexes have been shown to be superior to in-situ generated catalysts in a variety of C-N cross-coupling reactions. acs.org The amination of 4-chloroanisole (B146269) with morpholine (B109124) serves as a model reaction to evaluate the efficacy of these catalysts. acs.org

Buchwald-Hartwig Amination Reactions with this compound-Based Catalysts
Aryl HalideAmineCatalyst SystemBaseSolventTemperatureYield (%)Reference
4-ChloroanisoleMorpholine[(allyl)PdCl]2 / RuPhosNaOtBuToluene100 °C99 acs.org
BromobenzeneMorpholine[(allyl)PdCl]2 / SPhosNaOtBuTHF40 °CHigh acs.org
Aryl ChloridesVarious Amines[(allyl)PdCl]2 / cBRIDPNot specifiedWater with TPGS-750-MRTNot specified sigmaaldrich.com
4-ChlorotolueneMorpholinePd2(dba)2 / XPhosSodium tert-butoxideTolueneRefluxNot specified

The Negishi coupling reaction involves the coupling of organozinc compounds with organic halides or triflates, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly valuable for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³) bonds. wikipedia.org this compound dimer, in conjunction with specific ligands, has been successfully employed in Negishi couplings, especially for achieving high regioselectivity. nih.govresearchgate.net

A notable application is the completely linear-selective Negishi coupling of 3,3-disubstituted allylzinc reagents with aryl and vinyl electrophiles. nih.govnih.gov This methodology provides a direct route to prenylated arenes and skipped dienes, which are common motifs in bioactive natural products. nih.gov The reaction proceeds under mild conditions and exhibits a broad scope with respect to both coupling partners. nih.gov

Negishi Coupling Reactions Catalyzed by this compound Systems
ElectrophileOrganozinc ReagentCatalyst SystemAdditiveSolventTemperatureYield (%)Reference
4-BromobenzonitrilePrenylzinc bromide[(allyl)PdCl]2 / CPhosLiClTHFRT95 nih.govresearchgate.net
Methyl 4-bromobenzoatePrenylzinc bromide[(allyl)PdCl]2 / CPhosLiClTHFRT96 nih.gov
2-BromonaphthalenePrenylzinc bromide[(allyl)PdCl]2 / CPhosLiClTHFRT94 nih.gov
(E)-β-BromostyrenePrenylzinc bromide[(allyl)PdCl]2 / CPhosLiClTHFRT85 nih.gov

Beyond the specific named reactions discussed, this compound complexes demonstrate broad utility in a wide range of C-C and C-X (where X is a heteroatom) cross-coupling reactions. acs.org Their role as reliable precatalysts stems from their ability to readily generate the active monoligated Pd(0) species under mild conditions. acs.org This versatility makes them valuable tools for synthetic chemists aiming to construct complex molecular architectures. acs.orgresearchgate.net

The development of new ligands continues to expand the scope of reactions catalyzed by this compound. acs.org For example, bulky biaryl- and bipyrazolylphosphine ligands have been incorporated into neutral and cationic π-allylpalladium complexes, which show high activity in an array of challenging cross-coupling reactions with low catalyst loadings and short reaction times. acs.org These advanced catalyst systems are designed to suppress the formation of inactive off-cycle species, thereby enhancing catalytic efficiency. acs.org

Allylic Functionalization and Substitution Reactions

A cornerstone of palladium catalysis is the functionalization of allylic substrates. This compound dimer serves as a key precursor in generating the active catalytic species for these reactions, which typically involve the substitution of an allylic leaving group.

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate, which has become a powerful and widely used method for carbon-carbon bond formation. wikipedia.orgnrochemistry.com This reaction, first reported by Jiro Tsuji in 1965 and later expanded upon by Barry Trost, involves the reaction of a nucleophile with an allylic compound containing a suitable leaving group, catalyzed by a palladium complex. wikipedia.org this compound dimer is a common and effective catalyst precursor for this transformation. wikipedia.org

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a palladium(0) species to the double bond of the allylic substrate, forming a η² π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a cationic η³ π-allylpalladium(II) complex. nrochemistry.comorganic-chemistry.org The nucleophile then attacks this intermediate, typically at one of the terminal carbons of the allyl group, to form the product and regenerate the palladium(0) catalyst. nrochemistry.com

The nature of the nucleophile plays a crucial role in the reaction mechanism and stereochemical outcome. "Soft" nucleophiles, which are derived from conjugate acids with a pKa typically less than 25 (e.g., malonates, enolates), attack the allyl group directly. nrochemistry.comorganic-chemistry.org In contrast, "hard" nucleophiles (from conjugate acids with pKa > 25) are thought to first attack the palladium center, followed by reductive elimination to yield the product. organic-chemistry.org This distinction is important as it influences the stereochemistry of the final product. wikipedia.org The reaction generally proceeds with a net retention of stereochemistry when using soft nucleophiles, due to a double inversion of configuration (oxidative addition and nucleophilic attack). wikipedia.org

The scope of the Tsuji-Trost reaction is broad, accommodating a wide variety of nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles. wikipedia.org This versatility makes it a valuable tool in the synthesis of complex organic molecules.

Table 1: Examples of Nucleophiles in Tsuji-Trost Reactions

Nucleophile TypeExample
CarbonDiethyl malonate wikipedia.org
NitrogenPhthalimide nih.gov
OxygenPhenol organic-chemistry.org

The development of asymmetric allylic alkylation (AAA), often referred to as the Trost asymmetric allylic alkylation, represents a significant advancement in synthetic methodology, allowing for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orguwindsor.ca This reaction utilizes a chiral ligand in conjunction with a palladium catalyst, frequently derived from this compound dimer, to control the stereochemical outcome. wikipedia.org

The enantioselectivity of the reaction is determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand creates a chiral environment around the palladium center, which differentiates between the two enantiotopic faces of the allyl moiety or the two prochiral faces of the nucleophile, leading to the preferential formation of one enantiomer. uwindsor.ca

A wide variety of chiral ligands have been developed for this purpose, with phosphine-based ligands being particularly successful. acs.orgmdpi.com These include bidentate ligands like BINAP and Trost's own ligands, as well as P,N-chelate ligands. acs.org The choice of ligand can significantly influence not only the enantioselectivity but also the regioselectivity of the reaction.

The scope of asymmetric allylic alkylation is extensive, with applications in the synthesis of numerous natural products and pharmaceuticals. wikipedia.org The reaction can be used to construct quaternary stereocenters and can be applied to both intermolecular and intramolecular processes. thieme-connect.deorgsyn.org

Table 2: Representative Chiral Ligands for Asymmetric Allylic Alkylation

Ligand TypeExample
P,P-ChelateTrost Ligand wikipedia.org
P,N-ChelatePhosphinophenyl-oxazolines acs.org
Monodentate PhosphineMOP mdpi.com

An example of this reaction is the synthesis of an intermediate for galantamine and morphine, which uses 1 mol% of [π-allylpalladium chloride dimer], 3 mol% of the (S,S) Trost ligand, and triethylamine (B128534) in dichloromethane (B109758) to produce the desired aryl ether with 72% yield and 88% enantiomeric excess. wikipedia.org

Direct allylic C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgrsc.org In this approach, a C-H bond at an allylic position is directly converted into a new C-C or C-heteroatom bond, with the hydrogen atom effectively acting as the leaving group. rsc.org this compound complexes can be involved in these transformations, often generated in situ from a Pd(II) precursor.

The mechanism of palladium-catalyzed allylic C-H activation typically involves the formation of a π-allylpalladium(II) intermediate through the cleavage of an allylic C-H bond. researchgate.net This process is often facilitated by a ligand and requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the functionalization step. rsc.orgresearchgate.net Various oxidants, such as benzoquinone or even molecular oxygen, can be employed. researchgate.net

A variety of nucleophiles can be used in these reactions, including stabilized carbon nucleophiles, amines, and alcohols. researchgate.net The development of asymmetric versions of this reaction has been a significant focus, with chiral ligands being used to control the enantioselectivity. researchgate.netsnnu.edu.cn For instance, the cooperative catalysis of a palladium complex with a chiral phosphoric acid and a primary amine has been shown to enable the enantioselective α-allylation of aldehydes with alkenes. snnu.edu.cn

This methodology has been applied to the functionalization of a wide range of alkenes, including terminal olefins and allylarenes. researchgate.netnih.gov The ability to directly functionalize unactivated alkenes without the need for pre-installed leaving groups offers significant advantages in terms of synthetic efficiency. rsc.org

Table 3: Key Components in Allylic C-H Activation

ComponentRoleExample
Catalyst PrecursorForms the active Pd(II) speciesAllylpalladium(II) chloride mdpi.com
LigandFacilitates C-H activation and controls selectivitySulfoxide ligands mdpi.com, Phosphine ligands researchgate.net
OxidantRegenerates the active catalystBenzoquinone researchgate.net
NucleophileForms the new bondMalonates, Amines, Alcohols researchgate.net

While palladium-catalyzed allylation reactions typically involve the attack of a nucleophile on an electrophilic π-allylpalladium complex, it is also possible to achieve electrophilic allylation. nih.gov In these reactions, a nucleophilic allyl-palladium species reacts with an electrophile. nih.govwikipedia.org A significant challenge in this area is the catalytic generation of the required nucleophilic allylpalladium intermediate. nih.gov

One strategy to achieve this involves the use of a bis-allylpalladium intermediate. nih.govacs.org This can be generated in a one-pot procedure from allylic chlorides or acetates in the presence of a reagent like hexamethylditin. nih.govacs.org This process involves the palladium-catalyzed formation of a transient allylstannane, which then generates the bis-allylpalladium species. nih.govacs.org The η¹-allyl moiety of this intermediate is nucleophilic and can react with a variety of electrophiles, including aldehydes and imines, to provide highly functionalized homoallylic alcohols and amines. nih.govacs.org

These reactions proceed under mild and neutral conditions and tolerate a range of functional groups. nih.govacs.org A notable feature of this transformation is its high regioselectivity, with the substitution typically occurring at the more substituted (branched) terminus of the allyl group. nih.govacs.org

Table 4: Electrophiles Used in Palladium-Catalyzed Electrophilic Allylation

Electrophile ClassExample
AldehydesBenzaldehyde acs.org
IminesN-benzylidenebenzenesulfonamide acs.org
IsocyanatesTosyl isocyanate nih.gov
Michael AcceptorsBenzylidenemalonitrile nih.gov

Cyclization and Annulation Strategies

Palladium-catalyzed cyclization and annulation reactions are powerful methods for the construction of cyclic and polycyclic frameworks. This compound and related Pd(II) species can effectively catalyze intramolecular reactions, leading to the formation of various ring systems.

Allylsilanes containing tethered nucleophiles, such as hydroxyl or tosylamide groups, can undergo palladium(II)-catalyzed intramolecular cyclization to form heterocyclic compounds like tetrahydrofurans, piperidines, and pyrrolidines. nih.gov This reaction proceeds through the generation of an (η³-allyl)palladium intermediate, which is formed by the allylic displacement of the silyl (B83357) group from the allylsilane precursor. nih.gov

The subsequent internal nucleophilic attack on this π-allylpalladium intermediate occurs with high chemo- and regioselectivity. nih.gov The palladium(II) catalyst, often introduced as a complex like bis(acetonitrile)palladium(II) chloride, is regenerated in the presence of a reoxidant such as benzoquinone or copper(II) chloride. nih.govsemanticscholar.org

Mechanistic studies have indicated that the rate of formation of the (η³-allyl)palladium intermediate is influenced by the concentration of chloride ions and the solvent. nih.gov Furthermore, density functional theory (DFT) calculations suggest that the cleavage of the carbon-silicon bond is facilitated by the coordination of a chloride ion to the silicon atom. nih.gov It has also been found that the copper(II) chloride reoxidant can activate the (η³-allyl)palladium intermediate towards nucleophilic attack. nih.gov

Table 5: Heterocycles Formed via Palladium(II)-Catalyzed Cyclization of Allylsilanes

HeterocycleStarting Material Nucleophile
Tetrahydrofuran (B95107)Hydroxy group nih.gov
PiperidineTosylamide group nih.gov
PyrrolidineTosylamide group nih.gov
Annulations of Strained Cyclic Allenes

The high reactivity of strained cyclic allenes, such as 1,2-cyclohexadiene, makes them attractive partners in cycloaddition reactions for the rapid construction of complex, sp³-rich polycyclic scaffolds. nih.govnih.gov Palladium catalysis has emerged as a powerful strategy to intercept these transient intermediates, with π-allylpalladium species proving to be effective coupling partners. nih.govnih.gov

In these transformations, a π-allylpalladium complex, generated in situ, traps the strained cyclic allene (B1206475), leading to the formation of two or three new bonds and the creation of multiple new stereocenters. nih.gov A key feature of this methodology is the ability to control the reaction pathway and the resulting product isomer by judicious choice of the ligand coordinated to the palladium center. nih.govescholarship.org This ligand-controlled selectivity allows for the targeted synthesis of different polycyclic frameworks from the same set of starting materials. escholarship.orgescholarship.org

For instance, the reaction between a vinyl benzoxazinone (B8607429) and a cyclic allene precursor can yield two distinct isomeric products with high selectivity, depending on the ligand employed. escholarship.org This approach demonstrates the potential of merging transition metal catalysis with the chemistry of transient strained intermediates to access complex molecular structures that would be challenging to synthesize through other means. researchgate.net The development of enantioselective variants of these annulations further enhances the utility of this methodology, providing access to chiral polycyclic products. escholarship.orgresearchgate.net

Decarboxylative Cycloadditions

Palladium-catalyzed decarboxylative cycloadditions have become a highly effective method for the synthesis of diverse carbocyclic and heterocyclic compounds. bohrium.com These reactions typically involve the formation of a π-allylpalladium intermediate through the decarboxylation of a suitable precursor, such as a vinyl cyclic carbonate or carbamate. bohrium.comrsc.org This strategy is advantageous due to the use of readily available starting materials and the generation of non-toxic byproducts like carbon dioxide. bohrium.com

The versatility of this method stems from the ability of the in situ-generated π-allylpalladium zwitterionic intermediate to react with a variety of dipolarophiles. rsc.org This has led to the development of a wide range of cycloaddition reactions, including [3+2], [4+3], and [5+3] cycloadditions, providing access to rings of various sizes. rsc.org

A significant advancement in this area is the development of asymmetric decarboxylative cycloadditions, which allow for the enantioselective synthesis of chiral cyclic molecules. bohrium.comresearchgate.net By employing chiral ligands, high levels of enantioselectivity can be achieved, making this a powerful tool for the synthesis of biologically active compounds and complex natural products. rsc.org The choice of ligand can also influence the regioselectivity of the reaction, further expanding the synthetic utility of this methodology. nih.gov

Carbonylation Reactions

The carbonylation of this compound complexes provides a direct route to various carbonyl-containing compounds, such as β,γ-unsaturated esters. unive.it This transformation involves the insertion of carbon monoxide (CO) into the palladium-carbon bond of the π-allylpalladium intermediate. unive.it

The reaction is typically carried out under a pressure of carbon monoxide, and the choice of solvent, temperature, and co-catalysts can significantly influence the reaction's efficiency and selectivity. unive.itresearchgate.net For example, the carbonylation of this compound dimer in the presence of an ylide in an alcohol solvent leads to the formation of the corresponding alkyl 3-butenoate in high yield. unive.it

Recent developments have focused on using safer and more convenient sources of carbon monoxide. For instance, phenyl formate (B1220265) has been employed as a CO surrogate in the palladium-catalyzed carbonylation of allyl halides, affording carboxylic acid phenyl esters under mild conditions. organic-chemistry.org This approach avoids the need to handle toxic carbon monoxide gas directly. organic-chemistry.org The mechanism of these reactions often involves the formation of an acyl-palladium intermediate, which then undergoes alcoholysis or reductive elimination to yield the final product. unive.it

PrecursorCO SourceCatalyst SystemProductYield
This compound dimerCO gas (4 atm)Ylide (Ph₃PC(H)COR)Alkyl 3-butenoateHigh
Allyl halidePhenyl formatePd/P(t-Bu)₃·HBF₄Phenyl esterUp to 99% organic-chemistry.org

Hydroamination of 1,3-Dienes

The hydroamination of 1,3-dienes, the addition of an N-H bond across the diene system, is a highly atom-economical method for the synthesis of allylic amines. While nickel catalysts are often employed for this transformation, palladium complexes also exhibit catalytic activity. berkeley.eduacs.org The reaction proceeds through the formation of a π-allylpalladium intermediate. nih.gov

The catalytic cycle is thought to involve the formation of a palladium hydride species, which then adds to the 1,3-diene to generate the π-allylpalladium complex. nih.gov Subsequent nucleophilic attack by the amine on the allyl ligand, followed by protonolysis, regenerates the active catalyst and releases the allylic amine product.

The regioselectivity of the hydroamination (i.e., 1,2- versus 1,4-addition) can be influenced by the nature of the palladium catalyst and the reaction conditions. Mechanistic studies have revealed that the thermodynamics of the addition of amines to π-allyl metal complexes can be complex, and in some cases, the reverse reaction, the elimination of an amine from an allylic amine to form a π-allyl complex, can be favored. berkeley.eduacs.org

Reactions Involving Carbene Generation from Diazo Compounds

This compound is known to catalyze the decomposition of diazo compounds to generate reactive carbene intermediates. wikipedia.org These palladium carbenes can then participate in a variety of subsequent transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable application is in cascade reactions, where the initial carbene generation is followed by further palladium-catalyzed steps. For example, a palladium-catalyzed cascade C-H functionalization/asymmetric allylation reaction of aryl α-diazoamides and allenes has been developed. researchgate.net In this process, a palladium carbene is initially formed, which then undergoes a series of transformations to construct chiral 3,3-disubstituted oxindole (B195798) derivatives with high enantioselectivity. researchgate.net

Another example is the three-component carboamination of 1,3-dienes or allenes with diazo esters and amines. nih.gov In this reaction, the diazo compound is converted into an α-ester alkylpalladium radical species, which then adds to the unsaturated substrate. This is followed by an allylpalladium radical-polar crossover and subsequent allylic substitution with the amine to yield unsaturated γ- or ε-amino acid derivatives. nih.gov

ReactantsCatalyst SystemKey IntermediateProduct
Aryl α-diazoamides, allenesPd catalyst, chiral ligandPalladium carbeneChiral 3,3-disubstituted oxindoles researchgate.net
1,3-Dienes, diazo esters, aminesPd(OAc)₂, Xantphosα-Ester alkylpalladium radicalUnsaturated γ- or ε-amino acid derivatives nih.gov

Electrochemical Palladium-Catalyzed Transformations

The use of electrochemistry in palladium-catalyzed reactions offers a powerful and sustainable approach to organic synthesis. In the context of allylpalladium chemistry, electrochemical methods have been successfully applied to facilitate allylic alkylation reactions. nih.govorganic-chemistry.org

A notable example is the palladium-catalyzed electrochemical allylic alkylation between alkyl halides and allylic halides in aqueous media. nih.govorganic-chemistry.org This method allows for the direct cross-coupling of these partners under air, avoiding the need for pre-formed organometallic reagents and stringent anhydrous conditions. nih.gov The reaction is typically mediated by a sacrificial zinc anode. nih.govorganic-chemistry.org

Cyclic voltammetry studies have provided insight into the reaction mechanism, confirming the electrochemical reduction of Pd(II) to the active Pd(0) species. organic-chemistry.org The Pd(0) then reacts with the allylic halide to form a π-allylpalladium complex. Concurrently, the alkyl halide is reduced at the zinc cathode to form an alkylzinc intermediate. Transmetalation of the alkyl group to the palladium center, followed by reductive elimination, affords the Csp³-Csp³ coupled product. organic-chemistry.org This ligand-free protocol represents a practical and efficient method for the construction of carbon-carbon bonds. organic-chemistry.org

Mechanistic Investigations of Allylpalladium Chloride Catalysis

Catalytic Cycle Activation and Palladium Oxidation States

Generation of Active Palladium(0) Species

The dimeric form of allylpalladium chloride, [(η³-C₃H₅)PdCl]₂, is an air-stable and convenient precatalyst that must be reduced to a Pd(0) species to enter the catalytic cycle. Several pathways for this activation have been proposed and investigated. acs.org One common method involves the use of a reducing agent, such as a phosphine (B1218219), which can reduce the Pd(II) center to Pd(0) while being oxidized itself. researchgate.net

Another prevalent activation mechanism involves the direct attack of a nucleophile or a base on the allyl ligand of the precatalyst. acs.org For instance, "soft" nucleophiles can attack the allylic moiety, leading to reductive elimination and the formation of the active Pd(0) catalyst. organic-chemistry.org Bases can also facilitate this process, sometimes in concert with solvent molecules like alcohols, which can act as hydride donors. acs.org The choice of activation method can significantly influence the catalytic activity, as different pathways can lead to varying concentrations of the active catalyst and the formation of off-cycle, less reactive species. nih.gov

Interconversion of Dimeric and Monomeric Allylpalladium Species

This compound exists as a dimer with bridging chloride ligands. wikipedia.org In the presence of Lewis bases, such as phosphine or N-heterocyclic carbene (NHC) ligands, this dimer can be cleaved to form monomeric adducts of the type (η³-allyl)PdCl(L). wikipedia.orgnih.gov The dissociation energy for the dimer into two monomeric units has been determined to be 28 kJ/mol. wikipedia.org

Table 1: Influence of Allyl Substitution on Precatalyst Performance and Pd(I) Dimer Formation
Allyl GroupAncillary LigandRelative Activity in Suzuki-Miyaura CouplingPropensity for Pd(I) Dimer Formation
AllylIPrLowHigh
CrotylIPrLowModerate
CinnamylIPrHighLow
1-tert-butylindenylIPrVery HighVery Low

Data synthesized from research findings indicating that increased steric bulk on the allyl ligand can hinder the formation of inactive Pd(I) dimers, leading to higher catalytic activity. acs.orgresearchgate.netnih.gov

Oxidative Addition Processes in Allylic Systems

The cornerstone of forming the key π-allylpalladium(II) intermediate is the oxidative addition of an allylic electrophile to a palladium(0) complex. nih.gov This process involves the coordination of the Pd(0) to the double bond of the allylic substrate, followed by the cleavage of the carbon-leaving group bond. organic-chemistry.org The reaction typically proceeds with an inversion of stereochemistry at the carbon atom bearing the leaving group. ucla.edu

The rate and reversibility of the oxidative addition can be influenced by several factors, including the nature of the leaving group, the substituents on the allylic backbone, and the ligands on the palladium center. nih.gov For example, the oxidative addition of allylic carbonates to a Pd(0) complex has been shown to be a reversible process. nih.gov The resulting cationic π-allylpalladium(II) complex exists in equilibrium with the starting materials. The electronic properties of the ancillary ligands on the palladium(0) complex also play a crucial role; more electron-donating ligands can increase the rate of oxidative addition.

Nucleophilic Attack and Selectivity Control

Once the electrophilic (η³-allyl)palladium(II) complex is formed, the subsequent step is the nucleophilic attack on the allyl moiety. This is the key bond-forming step of the reaction, and controlling its regio- and stereoselectivity is paramount for synthetic applications. The mechanistic pathway of this nucleophilic addition is highly dependent on the nature of the nucleophile.

Inner-Sphere vs. Outer-Sphere Mechanistic Pathways

Two primary mechanistic pathways are considered for the nucleophilic attack on the π-allylpalladium complex: an inner-sphere and an outer-sphere mechanism. acs.orgnih.gov

The inner-sphere mechanism , in contrast, involves the initial coordination of the nucleophile to the palladium center, followed by its migration to the allyl ligand in a reductive elimination step. orgsyn.org This pathway is characteristic of "hard" nucleophiles, which are generally less stabilized and derived from compounds with a pKa greater than 25 (e.g., organometallic reagents or unstabilized enolates). organic-chemistry.orgpku.edu.cn The nucleophile attacks the allyl group from the same face as the palladium, leading to a net inversion of stereochemistry from the starting allylic substrate. orgsyn.org

The choice between these pathways is not always clear-cut, and in some cases, both may be operative. nih.gov Computational studies have been instrumental in elucidating the energetic favorability of one pathway over the other for specific reactant combinations. google.com

Regioselectivity Determinants in Nucleophilic Attack

For unsymmetrical allylic systems, the nucleophile can attack at either of the two termini of the allyl fragment, leading to linear or branched products. The regioselectivity of this attack is governed by a delicate interplay of steric and electronic factors, which are influenced by the substrate, the nucleophile, and the ligands on the palladium catalyst.

Steric effects are a primary determinant of regioselectivity. Generally, nucleophilic attack occurs at the less sterically hindered terminus of the allyl group. organic-chemistry.org Bulky nucleophiles will preferentially attack the less substituted carbon to minimize steric repulsion. Similarly, bulky ancillary ligands on the palladium can direct the nucleophile to the more accessible position. rsc.org

Electronic effects also play a critical role. The distribution of positive charge in the π-allyl intermediate is not uniform. Electron-withdrawing groups on the allyl backbone can direct the nucleophile to the more electron-deficient carbon. Conversely, electron-donating groups can favor attack at the more distant terminus. The electronic properties of the ancillary ligands can also modulate the charge distribution in the allyl fragment and thereby influence the site of attack. uu.nl For instance, electron-withdrawing ligands can enhance the electrophilicity of the allyl group and may alter the preferred site of nucleophilic addition.

The interplay between these steric and electronic factors can be complex. In some cases, electronic effects can override steric preferences, leading to the formation of the more substituted, branched product. organic-chemistry.org The precise control of regioselectivity often requires careful tuning of the reaction conditions, including the choice of ligand, nucleophile, and solvent.

Table 2: Factors Influencing Regioselectivity in Nucleophilic Attack
FactorInfluence on RegioselectivityExample Outcome
Substrate Sterics Attack is favored at the less substituted terminus of the allyl group.A bulky substituent on one terminus directs the nucleophile to the other.
Nucleophile Sterics Bulky nucleophiles preferentially attack the less hindered position.Dimethyl malonate (less bulky) may give different regioselectivity than a bulkier enolate.
Ligand Sterics Bulky ligands can block one terminus, directing the nucleophile to the other.Use of bulky phosphine ligands can favor the formation of the linear product. rsc.org
Substrate Electronics Electron-withdrawing groups on the allyl fragment direct attack to the more electron-deficient carbon.An ester group on one terminus can favor attack at that position.
Ligand Electronics Electron-withdrawing ligands can alter the charge distribution on the allyl moiety.Can be used to tune the linear-to-branched product ratio. uu.nl

Stereoselectivity and Enantioselectivity in C-C and C-X Bond Formation

The stereochemical outcome of reactions catalyzed by this compound is a critical aspect of its synthetic utility, enabling the construction of chiral molecules with high precision. The control of stereoselectivity (the preferential formation of one stereoisomer over another) and enantioselectivity (the preferential formation of one enantiomer over another) is typically achieved by modifying the this compound dimer with chiral ligands. These reactions are fundamental for creating stereogenic centers in both carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming processes. nih.gov

The mechanism of stereocontrol is rooted in the formation of diastereomeric π-allylpalladium intermediates upon the coordination of a chiral ligand. The nucleophile then attacks this complex, and the facial selectivity of this attack is dictated by the steric and electronic environment created by the chiral ligand. acs.org For symmetrical 1,3-disubstituted linear substrates, the formation of syn,syn isomers of the π-allylpalladium intermediate is energetically favored, which simplifies achieving high enantioselectivity. acs.org However, for less sterically demanding substrates, such as those with small alkyl groups, the formation of less favorable syn,anti isomers can become competitive, making enantiocontrol more challenging. acs.org

In palladium-catalyzed asymmetric allylic alkylation (AAA), the choice of ligand is paramount. Different classes of chiral ligands have been developed, each suited for particular substrate types. For instance, phosphinooxazoline (PHOX)-type ligands are often the choice for symmetrical 1,3-diarylallyl substrates. acs.org For less sterically hindered linear substrates and for cyclic substrates, ligands developed by Trost and his group have proven to be highly effective, creating a well-defined chiral pocket that guides the incoming nucleophile. nih.govacs.org Monodentate ligands, particularly phosphoramidites, have also emerged as powerful tools, inducing high enantioselectivities in various transformations, including the dearomatization of indoles. nih.govacs.org

The nature of the bond being formed (C-C vs. C-X) can influence the mechanistic pathway and the requirements for achieving high selectivity.

C-C Bond Formation: In allylic alkylations, stabilized carbanions (e.g., from malonates) are common nucleophiles. The reaction can proceed through an "outer-sphere" mechanism, where the nucleophile attacks the allyl ligand directly, or an "inner-sphere" mechanism, where the nucleophile first coordinates to the palladium center, followed by reductive elimination. nih.gov The choice between these pathways can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov

C-X Bond Formation: The formation of carbon-heteroatom bonds, such as C-N (amination) or C-F (fluorination), also relies on the principles of asymmetric induction via chiral π-allylpalladium complexes. acs.orgumb.edu For example, in allylic fluorination, mechanistic studies suggest that C-F bond formation can occur via an outer-sphere attack of a fluoride (B91410) source on a cationic allylpalladium intermediate. acs.org The generation of this electrophilic intermediate is a key step, often facilitated by a halide exchange process. acs.org

Below is a table summarizing representative examples of enantioselective reactions utilizing allylpalladium precursors.

Ligand TypeNucleophile TypeBond FormedSubstrate ExampleAchieved Enantioselectivity (ee)Reference
Trost Ligand ((R,R)-DACH-phenyl)Carbon (Acetoxy Meldrum's acid)C-Cmeso-Cyclohexenyl acetateUp to 99% nih.gov
MonophosphoramiditeCarbon (Indole derivative)C-C2-(Hydroxymethyl)allyl methyl carbonateUp to 97% nih.govacs.org
(Sax,R,R)-MonophosphoramiditeCarbon (Azlactone)C-Ccis-2-Oxabicyclo[2.2.0]hex-5-en-3-oneUp to 98% acs.org
Trost LigandNitrogen (Potassium phthalimide)C-N1,3-Diphenyl-2-propenyl acetateUp to 96% acs.org

Role of Chloride Ions in Reaction Mechanisms and Catalyst Activity

A key equilibrium governed by chloride concentration is the interconversion between a neutral, η¹-allyl palladium chloride complex and a cationic, η³-allyl palladium complex. researchgate.net In the presence of sufficient chloride ions, the neutral dimeric or monomeric species is favored. When the chloride concentration is low, or when ligands that can abstract chloride (like silver salts) are present, the formation of the cationic η³-allyl complex is promoted. acs.orgresearchgate.net These two types of complexes exhibit different reactivity profiles towards nucleophiles.

Cationic (η³-allyl)palladium(II) Complexes: These species are generally more electrophilic and highly reactive towards nucleophilic attack. This pathway is often invoked in asymmetric allylic alkylations where a soft nucleophile attacks the allyl ligand in an outer-sphere fashion. researchgate.net

Neutral (η¹-allyl)palladium(II) Chloride Complexes: These complexes are less electrophilic. The nucleophilic attack in this case may proceed through a different mechanism, potentially involving an inner-sphere pathway. The presence of the chloride ligand on the palladium center can influence the rate and regioselectivity of the nucleophilic addition. researchgate.netresearchgate.net

Systematic studies have demonstrated that variations in chloride concentration can significantly alter reaction rates. For instance, in the palladium-catalyzed deallenylation of 1,2-allenyl protected 4-methylumbelliferone, reaction rates were found to be higher in environments with lower chloride concentrations. unirioja.es This highlights that the concentration of chloride ions can be a powerful tool for modulating the catalytic activity of the metal complex through ligand exchange processes. unirioja.es The tendency to form ionic (cationic) species from the chloride-bridged dimer depends on several factors, including the nature of other ligands on the palladium, the substituents on the allyl group, and the specific halogen (Cl > Br > I). researchgate.net

The influence of chloride ions extends to the transition state of the nucleophilic attack. In certain reactions, stabilizing interactions involving the chloride ion, such as Cl(δ⁻)···Li(δ⁺)···O(enolate), have been computationally proposed to guide the trajectory of the incoming nucleophile, thereby influencing the stereochemical outcome of the reaction. researchgate.net

Chloride Ion ConcentrationPredominant Palladium SpeciesGeneral ReactivityMechanistic ImplicationsReference
HighNeutral [PdCl(allyl)L] or Dimeric formGenerally lower catalytic activityFavors neutral or inner-sphere pathways researchgate.netunirioja.es
Low (or in presence of Cl⁻ abstractor)Cationic [Pd(allyl)L₂]⁺Generally higher catalytic activityFavors cationic or outer-sphere pathways acs.orgresearchgate.netunirioja.es

Reductive Elimination Pathways from Allylpalladium Complexes

Reductive elimination is a fundamental step in many catalytic cycles involving this compound. wikipedia.org It is the product-forming step where two ligands on the palladium(II) center couple to form a new covalent bond, and the palladium is reduced from its +2 oxidation state to Pd(0), which can then re-enter the catalytic cycle. umb.eduwikipedia.org For this process to occur from a single metal center, the two groups destined for elimination must typically be situated in a cis arrangement on the metal's coordination sphere. wikipedia.orgumb.edu

Several mechanistic pathways are possible for reductive elimination, with the most common being a concerted, three-centered transition state that proceeds with retention of stereochemistry at any chiral carbon centers. umb.eduwikipedia.org The feasibility and rate of reductive elimination are influenced by a variety of factors:

Electronic Properties: The electronic nature of the ligands undergoing elimination has a significant impact. Reductive elimination is generally favored when the ligands are more electron-donating. nih.govberkeley.edu For instance, in studies of arylpalladium cyanide complexes, aryl groups with electron-donating substituents underwent reductive elimination faster than those with electron-withdrawing groups. nih.govberkeley.edu The electronic properties of ancillary ligands (e.g., phosphines) also play a crucial role, with more electron-donating ancillary ligands generally accelerating the rate of reductive elimination. berkeley.edu

Steric Hindrance: Increased steric bulk on the ancillary ligands or the eliminating groups can promote reductive elimination by destabilizing the palladium(II) complex relative to the transition state and the Pd(0) product. researchgate.net

Coordination Number: Reductive elimination can be slow from coordinatively saturated, stable complexes (e.g., 6-coordinate octahedral or 4-coordinate square planar). wikipedia.orgumb.edu Often, the dissociation of a ligand is required to generate a lower-coordinate, more reactive intermediate (e.g., a 3-coordinate T-shaped or 5-coordinate trigonal bipyramidal species) from which elimination proceeds more rapidly. wikipedia.orgumb.edu

In the context of reactions starting with this compound, reductive elimination is the key step in cross-coupling reactions where an organometallic reagent (e.g., an organoboron or organotin compound) first undergoes transmetalation with the allylpalladium intermediate. This generates a palladium(II) species bearing both an allyl group and another organic fragment. For example, the reaction of an allylpalladium intermediate with an allylboronate can form a transient diallyl-palladium complex, which then undergoes reductive elimination to furnish a 1,5-diene. nih.gov

Alternatively, reductive elimination can occur in an "inner-sphere" C-C bond formation pathway, as has been proposed for certain asymmetric allylic alkylations. In this scenario, a nucleophile (like an enolate) first coordinates to the palladium center, forming an (allyl)(enolate)palladium(II) complex, which then undergoes reductive elimination to form the carbon-carbon bond. nih.gov The thermodynamics of the reductive elimination can vary; for instance, the reductive elimination of aryl chlorides from arylpalladium(II) halide complexes is thermodynamically more favorable than for aryl iodides, but the reaction kinetics are controlled by the electronic properties of the halide, not the thermodynamic driving force. researchgate.netscilit.comberkeley.edu

Ligand Effects on Allylpalladium Chloride Reactivity and Selectivity

Impact of Phosphine (B1218219) Ligands on Catalytic Performance

Phosphine ligands are among the most widely used and versatile ligands in palladium-catalyzed reactions involving allylpalladium chloride intermediates. Their electronic and steric properties can be finely tuned to optimize catalytic performance for specific transformations.

The electronic nature of the phosphine ligand significantly affects the reaction rate. Generally, more electron-donating phosphines enhance the rates of reaction compared to more electron-accepting ones. liv.ac.uk For instance, in palladium-catalyzed allylic alkylation, ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-n-butylphosphine (PnBu₃) lead to faster conversions than triphenylphosphine (B44618) (PPh₃), while strongly electron-accepting ligands like triphenyl phosphite (B83602) (P(OPh)₃) result in extremely low conversions. liv.ac.uk This trend is attributed to the increased electron density on the palladium center, which can facilitate key steps in the catalytic cycle.

The structure of the phosphine ligand also dictates the regioselectivity of the reaction. In the cross-coupling of allylic trifluorosilanes, the choice of ligand is critical for controlling whether the α- or γ-substituted product is formed. core.ac.uk Monodentate ligands like triphenylphosphine typically favor high γ-selectivity, whereas bidentate phosphine ligands with small bite angles, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can lead to the formation of the α-substituted product in high yields. core.ac.uk Similarly, in allyl-allyl cross-coupling, the bite angle of bidentate phosphine ligands is a key determinant of regioselectivity, with smaller bite angles favoring the branched product. nih.gov

LigandReaction TypeObserved EffectReference
PCy₃ (Tricyclohexylphosphine)Allylic AlkylationFaster reaction rate compared to PPh₃. liv.ac.uk
P(OPh)₃ (Triphenyl phosphite)Allylic AlkylationExtremely low conversion. liv.ac.uk
XPhosSuzuki-Miyaura CouplingHigh catalytic activity, but potential for inactive Pd(I) dimer formation. nih.gov
PPh₃ (Triphenylphosphine)Allylic Silane CouplingHigh γ-selectivity. core.ac.uk
dppp (1,3-bis(diphenylphosphino)propane)Allylic Silane CouplingHigh α-selectivity. core.ac.uk

Steric and Electronic Influences of Ligands and Allyl Substituents

The interplay of steric and electronic effects of both the ligand and the substituents on the allyl moiety provides a powerful tool for controlling the reactivity and selectivity of this compound catalysts.

Ligand Effects: The steric bulk of phosphine ligands plays a crucial role. For example, in C-O cross-coupling reactions, bulky biarylphosphine ligands have been shown to be highly effective, enabling transformations with a diverse range of substrates that were previously challenging. nih.gov In the reductive elimination of diaryl ethers from (L)Pd(Ar)(OAr') complexes, increasing the steric bulk of the phosphine ligand (e.g., from DPPF to the more bulky D-t-BPF) can accelerate the reaction by a factor of approximately 100. berkeley.edu

The electronic properties of the ligand also exert a strong influence. In some synergistic organo- and palladium-catalyzed reactions, a clear electronic effect of the phosphine ligand on diastereoselectivity has been observed, correlating with the Taft inductive parameter of the substituents on the triarylphosphine. nih.gov Similarly, for C-O bond-forming reductive elimination, the rate constant was found to double when a more electron-withdrawing phosphine ligand (CF₃-DPPF) was used in place of a less electron-withdrawing one (DPPF). berkeley.edu

Allyl Substituent Effects: Substituents on the allyl backbone of the allylpalladium intermediate can significantly alter catalytic performance. A full investigation into 2-substituted precatalysts of the type (η³-2-R-allyl)Pd(L)Cl revealed that the steric and electronic properties of the 2-substituent have a direct impact on the catalytic properties. acs.org The catalytic efficiency was found to correlate inversely with the thermodynamic stability of the related inactive Pd(I) μ-allyl dimers. acs.org Furthermore, electronic interactions between β-substituents (such as Cl, OR, OAc) and the allyl moiety can influence the structure, stability, and, critically, the regiochemistry of a subsequent nucleophilic attack on the allyl group. bohrium.com The hapticity of the allyl ligand (the way it binds to the palladium, either η³ or η¹) can also be influenced by the position of substituents on the allyl fragment, which in turn affects reactivity. researchgate.net

Component VariedType of EffectExampleOutcomeReference
Phosphine LigandStericIncrease bulk (DPPF vs. D-t-BPF)~100x faster C-O reductive elimination. berkeley.edu
Phosphine LigandElectronicIncrease electron-withdrawing character (DPPF vs. CF₃-DPPF)2x faster C-O reductive elimination. berkeley.edu
Phosphine LigandElectronicVarying substituents on triarylphosphineDiastereoselectivity correlates with Taft inductive parameter. nih.gov
Allyl SubstituentSteric/Electronic2-Substituent (R = H, Ph, Me, etc.)Catalytic efficiency correlates inversely with stability of inactive Pd(I) dimer. acs.org
Allyl SubstituentElectronicβ-Substituent (OR, OAc)Influences regiochemistry of nucleophilic attack. bohrium.com

Chiral Ligand Design and Enantiocontrol Strategies

The development of chiral ligands for this compound chemistry has enabled a vast array of asymmetric catalytic transformations, allowing for the synthesis of enantiomerically enriched products. The design of these ligands is crucial for achieving high levels of enantiocontrol.

A common strategy for inducing asymmetry involves the use of C₂-symmetric ligands. Mechanistic studies have shown that repulsive steric interactions between the chiral ligand and the allyl system can lengthen one of the Pd-C bonds of the allyl intermediate. acs.org This electronic perturbation enhances the reactivity at one of the allylic termini, directing the nucleophilic attack to a specific face and position, thus controlling the stereochemistry of the product. acs.org

A variety of chiral ligand classes have proven effective. Phosphinooxazolines (PHOX ligands) are highly successful in palladium-catalyzed asymmetric allylic substitutions. capes.gov.br Trost ligands are another prominent class, and their absolute chirality—(R,R) versus (S,S)—directly controls which enantiomer of the product is formed. chemrxiv.org

More recent research has expanded the toolbox of chiral ligands. Chiral phosphoramidite (B1245037) ligands have been used to achieve excellent enantioselectivities (up to 98% ee) in asymmetric intramolecular allylic amination reactions to produce chiral isoindolines. chinesechemsoc.org Novel chiral oxamide-phosphine (COAP) ligands have been developed for the asymmetric allylic amination of vinyl benzoxazinones, affording products with up to 94% ee. rsc.org Additionally, enantiopure sSPhos, a bifunctional chiral monophosphine ligand, has been demonstrated to be highly effective in benchmark palladium-catalyzed allylic alkylation reactions. acs.org These examples highlight the continuous innovation in ligand design to address challenges in asymmetric catalysis.

Chiral Ligand ClassReaction TypeAchieved Enantioselectivity (ee)Reference
Phosphinooxazolines (PHOX)Asymmetric Allylic SubstitutionHighly effective for various nucleophiles. capes.gov.br
Trost LigandsDecarboxylative Asymmetric Allylic AlkylationAbsolute chirality of ligand controls product enantiomer. chemrxiv.org
Chiral PhosphoramiditeAsymmetric Intramolecular Allylic C-H AminationUp to 98% ee. chinesechemsoc.org
Chiral Oxamide-Phosphine (COAP)Asymmetric Allylic AminationUp to 94% ee. rsc.org
(R)-sSPhosAsymmetric Allylic AlkylationHighly effective for benchmark reaction. acs.org

Ligand Exchange Dynamics and Their Effect on Catalysis

The concentration of chloride ions in the reaction medium can directly influence the structure of the catalyst through ligand exchange processes. rsc.org For example, the this compound dimer can react with water to form species such as [AllylPd(H₂O)₂]⁺, [AllylPdCl(H₂O)], and [AllylPdCl₂]⁻. The interconversion between these species is often a fast process, meaning the choice of starting material may not influence the catalytic process as they all lead to a dynamic equilibrium of active species. rsc.org This tuning of the catalyst structure via ligand exchange can modulate its catalytic activity. rsc.org

More complex dynamic behaviors are also observed. The stereochemical composition of allylpalladium(II) intermediates can be dynamic, and this is critically controlled by the steric properties of the ancillary ligand. acs.org This control over the population of different stereoisomers of the intermediate is crucial for achieving diastereoselection in certain catalytic reactions. acs.org In some systems, an unprecedented facial exchange of the palladium center on the allyl framework can be triggered by the removal of a ligand from the coordination sphere. rsc.org

The study of these dynamic processes is essential for a complete understanding of the catalytic cycle. Techniques such as variable-temperature NMR (VT-NMR), exchange spectroscopy, and DFT calculations are employed to investigate ligand dynamics, the role of the solvent in coordinating to the metal center, and how different donor atoms influence the dynamic behavior of the allyl moiety. tuwien.at Understanding these dynamics is key to rationally designing more efficient and selective catalytic systems.

Computational Chemistry and Theoretical Approaches to Allylpalladium Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of various reactions involving allylpalladium complexes. These computational studies provide a molecular-level understanding of complex catalytic cycles, including oxidative addition, transmetalation, migratory insertion, and reductive elimination steps.

One prominent area of investigation has been the palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction. DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying the operative catalytic species, and clarifying the factors that control regioselectivity and stereoselectivity. For instance, studies have explored the mechanism of nucleophilic attack on the allyl moiety, revealing the subtle interplay of electronic and steric effects that dictate the outcome of the reaction. researchgate.netresearchgate.net

DFT has also been applied to understand the activation of allylpalladium(II) precatalysts to the active palladium(0) species. researchgate.netnih.gov Computational models have detailed potential activation pathways, such as solvent-assisted activation, direct nucleophilic attack on the allyl ligand, or transmetalation with a boronic acid. nih.gov These studies help in rationalizing the observed catalytic activity of different precatalyst systems under various reaction conditions.

Furthermore, DFT calculations have shed light on more complex transformations, such as the allylative dearomatization of benzyl (B1604629) groups catalyzed by palladium. nih.gov In this case, theoretical studies indicated that an (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate is responsible for the formation of the kinetically favored dearomatized product through reductive elimination. nih.gov

The following table summarizes key findings from selected DFT studies on reaction mechanisms involving allylpalladium systems.

Reaction TypeKey Mechanistic Insight from DFTReference
Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)Elucidation of factors controlling regio- and stereoselectivity of nucleophilic attack. researchgate.netresearchgate.net
Precatalyst ActivationIdentification of multiple pathways for the reduction of Pd(II) to Pd(0), including solvent-assisted and transmetalation routes. researchgate.netnih.gov
Allylative DearomatizationIdentification of an (η³-benzyl)(η¹-allyl)Pd intermediate as key to the dearomatization process. nih.gov
Palladium-Catalyzed Allylic FluorinationProposal of a homobimetallic mechanism involving an allylpalladium fluoride (B91410) intermediate. acs.org

Modeling of Key Intermediates and Transition States

A significant strength of computational chemistry lies in its ability to model the structures and energies of transient species, such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. For allylpalladium systems, this has provided invaluable information about the catalytic cycle.

DFT calculations have been used to determine the geometries and relative stabilities of various allylpalladium intermediates. For example, in the context of the Tsuji-Trost reaction, computational models have detailed the structures of η³-allyl palladium complexes with different ligands and have explored how these structures influence the subsequent nucleophilic attack. researchgate.net The subtle energetic differences between syn and anti isomers of substituted allyl complexes have been quantified, providing a basis for understanding and predicting stereochemical outcomes.

Transition state modeling has been particularly insightful. By locating and characterizing the transition state structures for key elementary steps, researchers can calculate activation barriers and gain a quantitative understanding of reaction kinetics. For instance, in nickel-catalyzed diboration reactions, which can proceed through allyl nickel intermediates, DFT calculations have identified the transition state for the reductive elimination step, explaining the high 1,4-selectivity observed. acs.org Similarly, transition state models for the nucleophilic addition in palladium-catalyzed allylic alkylation have helped to rationalize the role of additives like lithium chloride in achieving high product selectivity. researchgate.net

The table below presents examples of key intermediates and transition states in allylpalladium chemistry that have been modeled using computational methods.

Reaction/ProcessModeled SpeciesKey Finding from ModelingReference
Tsuji-Trost Allylic SubstitutionCationic (η³-1-Ph-2-B(pin)-3-alkyl-allyl)Pd(PPh₃)₂ intermediatesNucleophilic attack is predicted to occur preferentially on anti-allyls over syn-isomers. researchgate.net
Nickel-Catalyzed Diboration(allyl)nickel complex (Int3) and reductive elimination transition state (TS3)The barrier for reductive elimination is low (8.2 kcal/mol), leading to high 1,4-selectivity. acs.org
Palladium-Catalyzed Allylic AlkylationTransition state for nucleophilic addition of a "mixed" Li-enolate/LiCl adductThis model explains the experimentally observed trans-product selectivity. researchgate.net

Investigation of Substituent Effects on Reactivity and Selectivity

Computational studies have proven to be a powerful tool for systematically investigating the influence of substituents on the reactivity and selectivity of reactions involving allylpalladium complexes. By modifying substituents on the allyl ligand, the ancillary ligands, or the nucleophile in silico, researchers can dissect the electronic and steric effects that govern the reaction outcome.

In the Tsuji-Trost reaction, for example, DFT investigations of 1,2,3-trisubstituted allylic substrates have revealed a Linear Free Energy Relationship (LFER) when Charton steric parameters of the C-2 substituents are plotted against the logarithm of the ratio of regioisomers. researchgate.net This indicates that bulkier substituents at the C-2 position of the η³-allyl palladium intermediate lead to a stronger preference for nucleophilic attack at the anti-oriented benzylic termini. researchgate.net

Theoretical methods also allow for the quantification of electronic effects through tools like Hammett analysis. nih.gov By correlating computed activation energies with Hammett σ constants for a series of substituted aryl halides in cross-coupling reactions, a clear relationship between the electronic nature of the substituent and the reaction barrier can be established. nih.gov This provides a predictive framework for understanding how electron-donating and electron-withdrawing groups on the substrates will influence the reaction rate.

The following table summarizes computational findings on the effects of substituents in allylpalladium chemistry.

ReactionSubstituent VariedObserved EffectComputational InsightReference
Tsuji-Trost Allylic SubstitutionC-2 substituent on the allyl ligandIncreased regioselectivity for attack at the benzylic terminusBulkier substituents favor attack on the anti-allyl isomer due to steric hindrance. A Linear Free Energy Relationship was observed. researchgate.net
Aryl Halide AminationSubstituents on the aryl halideModulation of reaction rateA correlation between activation energies and Hammett σ constants was established, quantifying the electronic influence of substituents. nih.gov

Analysis of Palladium-Allyl Coordination Modes (η¹ vs. η³)

The allyl ligand can coordinate to a metal center in different ways, most commonly in a trihapto (η³) or monohapto (η¹) fashion. wikipedia.orgresearchgate.net The interconversion between these coordination modes is a crucial aspect of the reactivity of allylpalladium complexes, and computational studies have provided significant insights into the factors that govern this equilibrium.

DFT calculations have been used to study the mechanism of η³-η¹-η³ isomerization. These studies have revealed that in the condensed phase, this process often involves tetracoordinated (η¹-allyl)palladium intermediates where a solvent molecule or another ancillary ligand coordinates to the palladium center. researchgate.net The stability of these η¹-allyl intermediates is highly dependent on the electronic properties and coordination ability of the solvent and ancillary ligands. researchgate.net

Theoretical calculations have also indicated the presence of a dσ → π* hyperconjugative interaction in the η¹-allyl moiety of these intermediate complexes. researchgate.net This interaction influences the structure of the complexes and the activation barrier to rotation around the C1-C2 bond of the allyl group. researchgate.net

Furthermore, computational studies have compared the reactivity of η¹-allyl and η³-allyl palladium complexes. While η³-derivatives are generally more reactive in reactions like allylic amination, the η¹-allyl coordination can be favored under certain conditions, for instance, in the presence of good nucleophiles like chloride in chlorinated solvents. researchgate.net

The following table highlights key computational findings regarding the η¹ and η³ coordination modes of the palladium-allyl bond.

Coordination ModeKey Computational FindingImplication for ReactivityReference
η³-η¹ IsomerizationThe process involves tetracoordinated η¹-allyl intermediates stabilized by solvent or ligand coordination.The ease of isomerization, which is crucial for many catalytic cycles, depends on the reaction medium and ligand set. researchgate.net
η¹-Allyl IntermediatesStabilized by dσ → π* hyperconjugation.This interaction affects the structure and rotational barriers of the allyl group. researchgate.net
Relative Reactivityη³-derivatives are generally more reactive towards nucleophilic attack.The coordination mode of the allyl ligand is a key determinant of the complex's electrophilicity. researchgate.net

Elucidation of Electronic Structures and Global Reactivity Descriptors

Computational chemistry provides powerful tools for analyzing the electronic structure of allylpalladium complexes and for calculating global reactivity descriptors that can predict their chemical behavior. These theoretical descriptors offer a quantitative measure of properties like electrophilicity, nucleophilicity, and chemical hardness.

DFT calculations have been used to determine the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of allylpalladium complexes. The nature of these frontier orbitals is crucial for understanding the reactivity of the complexes. For instance, in dinuclear Pd(I) complexes with bridging allyl ligands, the identity of the bridging ligand has been shown to alter the HOMO, which in turn affects the site of protonation. researchgate.net

Global reactivity descriptors, such as the ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and electrophilicity index (ω), can be calculated using DFT. mdpi.com These descriptors provide a framework for comparing the reactivity of different allylpalladium species. For example, the electrophilicity index can be used to quantify the susceptibility of the allyl ligand to nucleophilic attack, and this can be correlated with experimentally observed reaction rates.

The electronic properties of the ancillary ligands have a significant impact on the electronic structure and reactivity of the allylpalladium complex. Kinetic studies, complemented by computational analysis, have shown that the reactivity in amination reactions is mainly influenced by the ability of the ancillary ligands to transfer electron density to the metal center and, consequently, to the allyl fragment. researchgate.net

The table below provides a summary of how computational methods are used to elucidate the electronic structures and reactivity of allylpalladium systems.

Computational Method/DescriptorApplication to Allylpalladium SystemsInsight GainedReference
Frontier Molecular Orbital (FMO) AnalysisAnalysis of HOMO and LUMO of dinuclear Pd(I) complexes.The nature of the bridging ligand (e.g., allyl) alters the HOMO and influences the site of electrophilic attack. researchgate.net
Global Reactivity Descriptors (e.g., electrophilicity index ω)Calculation for various allylpalladium species.Provides a quantitative measure of the electrophilicity of the allyl ligand, allowing for prediction of reactivity towards nucleophiles. mdpi.com
Analysis of Ligand Electronic EffectsCorrelation of kinetic data from amination reactions with ligand properties.The electron-donating ability of ancillary ligands directly influences the reactivity of the complex. researchgate.net

Advanced Characterization and Spectroscopic Investigations

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise solid-state structure of allylpalladium chloride dimer. The compound crystallizes in a dimeric form, with the molecular formula [(η³-C₃H₅)PdCl]₂. The crystal structure reveals a centrosymmetric arrangement where the two palladium atoms are bridged by two chloride ligands. wikipedia.orgduke.edu This creates a nearly square-planar coordination environment around each palladium atom.

Detailed crystallographic data provides precise bond lengths and angles, confirming the dimeric nature held together by chloro-bridges and the symmetrical η³-coordination of the allyl ligands. This solid-state structure is fundamental to understanding the compound's reactivity, as the chloro-bridges can be cleaved by Lewis bases to form monomeric adducts.

Table 7.1: Selected Crystallographic Data for this compound Dimer
ParameterValue
Crystal SystemMonoclinic
Molecular StructureDimeric, Centrosymmetric
Pd CoordinationSquare Planar
Allyl Coordinationη³
Bridging Ligands2 x Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamic behavior of this compound dimer in solution. Both ¹H and ¹³C NMR are routinely used for its characterization. The observed spectra are highly dependent on the solvent and temperature, which reveals the fluxional nature of the molecule in solution.

In non-coordinating solvents like chloroform-d (B32938) (CDCl₃), the dimer structure is largely maintained. The ¹H NMR spectrum typically shows distinct signals for the syn and anti protons of the η³-allyl ligand. However, in strongly coordinating solvents, such as dimethyl sulfoxide-d₆ (DMSO-d₆), the chloride bridges of the dimer are cleaved to form a monomeric species, [Pd(η³–C₃H₅)Cl(Solvent)]. This change in structure is clearly reflected in the NMR spectrum.

Variable-temperature NMR studies are particularly insightful. At different temperatures, the rate of exchange processes, such as the interchange of syn- and anti-protons on the allyl group, can be monitored. At low temperatures, these protons may be distinct, leading to more complex spectra. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into time-averaged signals. This dynamic process is a hallmark of fluxional molecules.

Table 7.2: Representative ¹H NMR Chemical Shifts (δ) for Allyl Protons of this compound Complexes
Complex FormSolventAnti Protons (δ, ppm)Syn Protons (δ, ppm)Central Proton (δ, ppm)
Dimeric: [(η³-C₃H₅)PdCl]₂CDCl₃~2.97~4.08~5.40
Monomeric: [Pd(η³–C₃H₅)Cl(DMSO)]DMSO-d₆Varies with temp.Varies with temp.Varies with temp.

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Kinetic Studies and Reaction Rate Analysis

Research has shown that under certain catalytic conditions, the active monoligated Pd(0) species can react with the unreacted Pd(II) precatalyst in a comproportionation reaction. researchgate.net This leads to the formation of a catalytically less active or inactive Pd(I) dimer with a bridging allyl group. researchgate.net The formation of this off-cycle dimer sequesters the active catalyst, thereby reducing the reaction rate. Kinetic analysis helps in identifying conditions that minimize the formation of these inactive species.

The nature of the ligands, the concentration of reactants, and the presence of additives like chloride ions can all affect the reaction kinetics. researchgate.net For instance, the rate of nucleophilic attack on the allyl ligand, a key step in many palladium-catalyzed allylic substitution reactions, has been investigated through kinetic measurements. These studies provide quantitative data on how different nucleophiles and reaction conditions influence the reaction rate, offering insights into the transition state of the reaction.

Table 7.3: Factors Influencing Reaction Kinetics in Allylpalladium Catalysis
FactorEffect on Reaction Rate
Ligand StericsIncreased steric bulk on the ancillary ligand can inhibit the formation of inactive Pd(I) dimers, enhancing the rate.
Ligand ElectronicsElectron-donating or -withdrawing properties of ligands can modify the electrophilicity of the palladium center and allyl group, affecting rates of oxidative addition, reductive elimination, and nucleophilic attack.
SolventCoordinating solvents can break the dimer into more reactive monomers, influencing the activation rate.
Chloride Ion Conc.Can affect the equilibrium between neutral and cationic palladium species, which exhibit different reactivities. researchgate.net
TemperatureGenerally increases reaction rates, but can also promote decomposition or side reactions.

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is a valuable analytical technique for confirming the molecular weight and composition of this compound dimer and its derivatives. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing organometallic complexes as they can generate gas-phase ions of the intact molecule with minimal fragmentation. nih.govresearchgate.net

In ESI-MS, a solution of the complex is sprayed into the mass spectrometer, generating charged droplets from which ions are desolvated and analyzed. ESI-MS has been used to observe this compound dimer, often as an adduct with an alkali metal ion, such as sodium ([M+Na]⁺). rsc.org The resulting mass spectrum displays a characteristic isotopic pattern due to the presence of multiple isotopes of palladium and chlorine, which can be compared with a theoretical pattern to confirm the elemental composition of the detected ion. rsc.org

MALDI-Time of Flight (TOF) MS is another technique employed for the characterization of organometallic and coordination compounds. nih.govresearchgate.net In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, promoting desorption and ionization of the analyte. This technique is effective for analyzing neutral complexes and can provide complementary information to ESI-MS. These mass spectrometry methods are essential for verifying the synthesis of new palladium complexes and for studying the formation of intermediates in catalytic reactions. acs.org

Table 7.4: Mass Spectrometry Data for this compound Dimer
TechniqueIonization ModeObserved Species ExampleKey Information Provided
ESI-MSPositive[[(C₃H₅)₂Pd₂Cl₂]+Na]⁺Confirmation of dimeric structure and molecular weight. rsc.org
MALDI-TOFPositive[M+H]⁺ or [M+Na]⁺Molecular weight determination of intact neutral complexes. researchgate.net

Future Research Avenues and Emerging Applications of Allylpalladium Chloride

Design and Development of Next-Generation Precatalysts

The design of well-defined, air- and moisture-stable palladium precatalysts is crucial for achieving efficient and reproducible catalytic activity. acs.orgnih.gov Future research in this area is focused on creating next-generation allylpalladium chloride-based precatalysts with improved stability, broader substrate scope, and enhanced reactivity.

A significant area of development involves the synthesis of neutral and cationic π-allylpalladium complexes featuring bulky biaryl- and bipyrazolylphosphine ligands. acs.org These precatalysts are designed to generate the active monoligated "L-Pd(0)" species under mild reaction conditions. acs.org The neutral this compound platform is suitable for a wide range of these ligands, while a cationic allylpalladium triflate scaffold has been engineered to accommodate extremely bulky ligands. acs.org These complexes are advantageous as they are often air- and moisture-stable solids that can be easily prepared in high yields. acs.org

Another key design principle is the modification of the allyl group itself. Studies have shown that substitution on the π-allyl ligand can influence the catalytic activity. acs.org For instance, increased steric bulk on the allyl ligand can suppress the formation of inactive dinuclear palladium(I) dimers, leading to higher catalytic efficiency. acs.orgnih.gov This has led to the development of precatalysts with substituted allyl groups, such as crotyl and cinnamyl, which exhibit enhanced performance in certain cross-coupling reactions. nih.gov

Furthermore, palladacycle-based precatalysts derived from a 2-aminobiphenyl (B1664054) scaffold represent another promising class of next-generation catalysts. nih.govrsc.org Replacing the chloride in these structures with a mesylate has been shown to improve solution stability and allow for the incorporation of a wider range of phosphine (B1218219) ligands. nih.govrsc.org These advancements highlight a trend towards creating more versatile and robust precatalyst systems that can be tailored for specific applications.

Examples of Next-Generation Allylpalladium Precatalysts

Precatalyst TypeKey FeaturesAdvantagesReference
Neutral π-Allylpalladium Chloride Complexes with BiarylphosphinesAir- and moisture-stable solids.Broad ligand scope, high reactivity in cross-coupling reactions. acs.org
Cationic π-Allylpalladium Triflate ComplexesAccommodates extremely bulky ligands.High yields, excellent stability. acs.org
Substituted π-Allylpalladium Complexes (e.g., cinnamyl)Increased steric bulk on the allyl ligand.Suppresses formation of inactive Pd(I) dimers, enhances catalytic activity. acs.orgnih.gov
Palladacycle-Based Precatalysts (2-aminobiphenyl mesylate)Improved solution stability.Broader range of compatible phosphine ligands. nih.govrsc.org

Strategies for Enhanced Catalytic Efficiency and Selectivity

Improving the efficiency and selectivity of this compound-catalyzed reactions is a central theme in current research. Strategies to achieve this involve the careful selection of ligands, solvents, and additives, as well as a deeper understanding of the reaction mechanisms.

Ligand Effects: The nature of the ligand coordinated to the palladium center plays a pivotal role in determining both the reactivity and selectivity of the catalyst. acs.orgresearchgate.net Electron-donating ligands, for example, can increase the rate of reaction in allylic alkylations. acs.org The steric properties of ligands are also critical, with bulky ligands often promoting reductive elimination and influencing the regioselectivity of nucleophilic attack. semanticscholar.org The development of specialized phosphine and N-heterocyclic carbene (NHC) ligands continues to be a major focus for enhancing catalytic performance in various cross-coupling reactions. nih.gov

Solvent and Additive Effects: The reaction medium can have a profound impact on the outcome of palladium-catalyzed reactions. nih.govresearchgate.net For instance, the polarity of the solvent can influence the chemoselectivity in Suzuki-Miyaura couplings, with nonpolar solvents favoring reaction at a C-Cl bond and some polar aprotic solvents favoring a C-OTf bond. nih.gov Additives, such as chloride ions, can also significantly affect the catalytic cycle. researchgate.net In some cases, chloride ions can modify the structure of the active palladium species, leading to changes in reaction mechanism and selectivity. researchgate.net For example, in the Tsuji-Trost reaction, the presence of chloride ions can lead to the formation of neutral η¹-allyl-palladium(II) chloride complexes instead of cationic (η³-allyl)palladium(II) complexes, thereby altering the course of the nucleophilic attack. researchgate.net

Mechanistic Insights: A thorough understanding of the reaction mechanism is fundamental to developing strategies for enhanced efficiency and selectivity. Research in this area focuses on elucidating the catalyst activation pathways, the nature of the active catalytic species, and the elementary steps of the catalytic cycle. nih.govacs.orgacs.org For example, it has been proposed that the activation of allyl-based precatalysts can proceed through different pathways, including solvent-assisted, nucleophilic attack, or transmetalation-mediated routes. nih.gov Understanding which pathway is dominant under specific conditions allows for the rational design of more efficient catalytic systems. nih.gov

Factors Influencing Catalytic Efficiency and Selectivity

FactorInfluenceExampleReference
LigandsElectronic and steric properties affect reaction rate and selectivity.Electron-donating phosphines can increase reaction rates in allylic alkylation. acs.org
SolventsPolarity can dictate chemoselectivity.In Suzuki-Miyaura coupling, nonpolar solvents favor C-Cl activation while polar aprotic solvents can favor C-OTf activation. nih.gov
AdditivesCan modify the active catalyst and reaction mechanism.Chloride ions can alter the structure of the palladium intermediate in the Tsuji-Trost reaction. researchgate.net
Reaction MechanismUnderstanding activation pathways allows for rational catalyst design.Different activation pathways (solvent-assisted, nucleophilic attack) are dominant under different conditions. nih.gov

Exploration of Novel Synthetic Pathways and Reaction Discoveries

Researchers are continuously exploring new synthetic transformations that can be catalyzed by this compound, leading to the discovery of novel reaction pathways and the development of innovative synthetic methods.

One such discovery is the use of allyl-palladium catalysis for the one-step α,β-dehydrogenation of ketones via their zinc enolates. organic-chemistry.orgnsf.gov This method provides direct access to cyclic enones, which are valuable intermediates in pharmaceutical synthesis, under basic conditions, making it suitable for substrates with acid-sensitive functional groups. organic-chemistry.orgnsf.gov The reaction is believed to proceed through the formation of a zinc enolate, followed by β-hydride elimination and reductive elimination. organic-chemistry.org

Another area of innovation is the development of novel synthetic routes for the preparation of the this compound dimer itself. A recently reported method utilizes 1,5-cyclooctadiene (B75094) to catalyze the reaction between palladium chloride and allyl chloride, significantly reducing the reaction time from 25 hours to just 3 hours. google.com This improved synthesis makes the catalyst more readily accessible for a wider range of applications. google.com

Furthermore, the versatility of allylpalladium intermediates is being harnessed in more complex transformations. For instance, visible light-induced palladium catalysis can generate π-allyl palladium intermediates from 1,3-dienes, opening up new avenues for allylic functionalization. nih.gov The palladium-catalyzed carbonyl allylation using tin(II) chloride is another example of a novel transformation where the allylic group acts as a nucleophile. ateneo.edu

Applications in Complex Molecule Synthesis and Natural Product Chemistry

The unique reactivity of this compound makes it a valuable tool in the synthesis of complex molecules and natural products. proquest.comacs.org Its ability to facilitate the stereoselective formation of carbon-carbon and carbon-heteroatom bonds is particularly important in this context. acs.org

Allylic alkylation, a cornerstone reaction catalyzed by this compound, has been widely applied in the stereoselective synthesis of chiral molecules. acs.orgresearchgate.net For example, a stereoselective approach to farnesol (B120207) and geranylgeraniol (B1671449) has been developed based on the regioselectivity and stereospecificity of allylic alkylation via π-allylpalladium complexes. researchgate.net

The utility of allylpalladium-catalyzed reactions is also demonstrated in the total synthesis of complex natural products. For instance, the direct α,β-dehydrogenation of cyclic ketones has been applied to the total synthesis of (+)-Granatumine A and Clovan-2,9-dione. proquest.com These syntheses showcase the ability of allylpalladium catalysis to construct key structural motifs in complex molecular architectures.

Moreover, palladium-catalyzed C-N cross-coupling reactions, often employing allylpalladium-based precatalysts, are instrumental in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.gov The development of more active and selective catalysts is expanding the scope of these reactions to include more challenging substrates, thereby facilitating the synthesis of novel drug candidates. nih.gov

Advancements in Transition Metal Bioorthogonal Catalysis

A rapidly emerging and exciting application of this compound is in the field of bioorthogonal chemistry. unirioja.esrsc.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net Palladium-catalyzed reactions are particularly attractive for this purpose due to their high efficiency and unique reactivity. researchgate.net

One of the key applications in this area is the palladium-mediated uncaging of prodrugs. nih.gov In this approach, a biologically inactive prodrug is activated at a specific site in the body by a targeted palladium catalyst, thereby releasing the active drug and minimizing systemic toxicity. nih.gov The this compound dimer has been shown to be an effective catalyst for such uncaging reactions under biocompatible conditions. rsc.org

Recent studies have revealed that the efficiency of these bioorthogonal reactions can be influenced by the cellular environment. For example, the concentration of chloride ions, which differs between the intracellular and extracellular environments, can significantly impact the rate of palladium-catalyzed deallenylation reactions. unirioja.esrsc.org Specifically, lower chloride concentrations, similar to those found inside cells, lead to higher reaction rates. rsc.org This is attributed to the formation of a more catalytically active diaquo form of the π-allyl palladium catalyst at lower chloride concentrations. rsc.org These findings provide a basis for the design of π-allylpalladium catalysts that can be selectively activated within specific cellular compartments. unirioja.esrsc.org

Furthermore, researchers are developing more sophisticated bioorthogonal catalytic systems. For example, a palladium peptide complex has been designed that can perform dual-bioorthogonal catalysis, simultaneously mediating two different types of reactions (depropargylation and Suzuki-Miyaura cross-coupling) to produce two different anticancer drugs in human cells. nih.goved.ac.uk This approach opens the door to combination therapies delivered through in situ synthesis. nih.goved.ac.uk Additionally, light-controlled heterogeneous palladium catalysts are being developed to provide spatio-temporal control over bioorthogonal reactions in living cells. researchgate.net

Key Advancements in Bioorthogonal Catalysis with this compound

AdvancementDescriptionSignificanceReference
Prodrug UncagingThis compound catalyzes the removal of caging groups from prodrugs to release the active therapeutic.Enables targeted drug delivery and reduces systemic toxicity. nih.gov
Environmentally Sensitive CatalysisThe catalytic activity of this compound is dependent on the intracellular chloride concentration.Allows for the design of catalysts that are selectively active in specific cellular compartments. unirioja.esrsc.org
Dual-Bioorthogonal CatalysisA single palladium-peptide complex can catalyze two different bioorthogonal reactions simultaneously.Opens new possibilities for combination therapies through in situ drug synthesis. nih.goved.ac.uk
Light-Controlled CatalysisHeterogeneous palladium catalysts whose activity can be switched on and off with light.Provides spatio-temporal control over bioorthogonal reactions in living systems. researchgate.net

Q & A

Q. What are the recommended synthetic protocols for preparing Allylpalladium chloride dimer ([PdCl(C₃H₅)]₂)?

this compound dimer is typically synthesized via the reaction of palladium(II) chloride with allyl Grignard reagents or allyl halides in anhydrous conditions. Key steps include:

  • Use of stoichiometric allyl precursors (e.g., allylmagnesium bromide) to ensure complete coordination.
  • Strict exclusion of oxygen and moisture to prevent decomposition .
  • Crystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) to obtain yellow crystalline solids with >98% purity .

Q. What safety protocols are critical when handling this compound dimer?

  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) due to air sensitivity .
  • PPE : Use nitrile or Silver Shield® gloves and Tychem® clothing to prevent skin contact. Avoid latex, which is permeable to organometallic compounds .
  • Ventilation : Conduct reactions in fume hoods with local exhaust to mitigate inhalation risks (R36/37/38: irritant to eyes, respiratory system, and skin) .

Q. How does this compound dimer function in cross-coupling reactions?

The dimer dissociates into monomeric [PdCl(allyl)] species, which activate substrates via oxidative addition. For example:

  • In Suzuki-Miyaura couplings, it facilitates C–C bond formation between aryl halides and boronic acids at 0.5–2 mol% catalyst loading .
  • In allylic substitutions, the π-allyl intermediate coordinates nucleophiles (e.g., malonates), enabling stereoselective bond formation .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in Allylpalladium-catalyzed allylic alkylation?

Enantioselectivity is ligand-dependent. Methodological approaches include:

  • Chiral ligands : Use of Trost-type ligands (e.g., (R,R)-DPEN) to induce asymmetry in the π-allyl intermediate .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ligand-Pd coordination, improving ee values up to 95% .
  • Additives : Silver salts (e.g., Ag₂CO₃) scavenge chloride ions, accelerating ligand exchange and catalytic turnover .

Q. How can supported this compound dimer improve catalytic recyclability?

Immobilization on poly(ethylene glycol)-polystyrene graft copolymer beads (~6% Pd loading) enables:

  • Heterogeneous catalysis : Easy filtration and reuse for ≥5 cycles without significant activity loss .
  • Enhanced stability : The polymer matrix reduces Pd aggregation, maintaining dispersion and active site accessibility .

Q. What mechanistic insights explain the role of this compound in fluorination reactions?

Computational and experimental studies reveal:

  • Key intermediate : Allylpalladium fluoride forms via ligand exchange with AgF, enabling C–F bond formation .
  • Regioselectivity : Bulky phosphine ligands (e.g., P(t-Bu)₃) favor branched products by stabilizing η³-allyl transition states .

Methodological Considerations

Q. Which analytical techniques are essential for characterizing Allylpalladium intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR detects π-allyl coordination shifts (δ 2.5–4.5 ppm for allyl protons) .
  • X-ray crystallography : Resolves Pd–Cl and Pd–allyl bond distances (typically 2.3–2.5 Å) .
  • ICP-MS : Quantifies Pd leaching in supported catalysts (<0.1 ppm after 3 cycles) .

Q. How do reaction conditions influence Pd nanoparticle formation during catalysis?

  • Temperature : Elevated temperatures (>80°C) promote Pd(0) aggregation, deactivating the catalyst.
  • Reducing agents : Avoid excess allyl stannanes or boranes, which reduce Pd(II) to inactive Pd(0) .

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